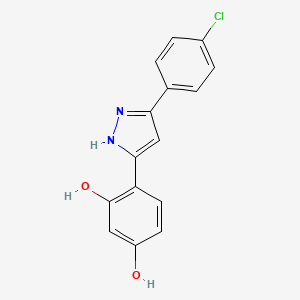

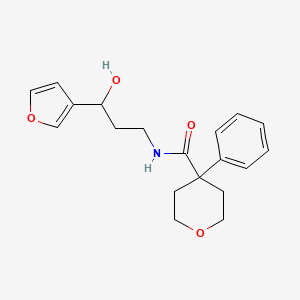

![molecular formula C7H6F2N2O2 B2489780 5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole-2-carboxylic acid CAS No. 2247106-89-2](/img/structure/B2489780.png)

5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole-2-carboxylic acid, is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceuticals and agrochemicals. The difluoro substitution and the dihydropyrrolopyrazole structure suggest potential for unique chemical properties and reactivity.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives involves the placement of an amide bond at the 4-position of the pyrazole ring, differing from chlorantraniliprole analogues . Another method includes the reaction of difluorocarbene with N-substituted ketone imines, leading to the formation of 2-fluoro-4,5-dihydropyrrole derivatives . Additionally, the synthesis of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate demonstrates a one-pot tandem Knoevenagel-cyclocondensation approach .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized by X-ray crystallography. For example, the crystal structure of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid reveals a trigonal space group with specific crystal packing stabilized by hydrogen bonds . Similarly, the crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate shows a triclinic space group with pyran and pyrazole rings being almost coplanar .

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions. For instance, 2-fluoro-4,5-dihydropyrrole-3,4-dicarbonitrile reacts with amines and alkoxides to afford corresponding amino- and alkoxy derivatives . The behavior of aminoazole-4-carboxylic acids toward electrophiles has been examined, showing different reactivity patterns such as diacylation and cyclization . Moreover, orthogonally protected pyrazole carboxylic acids can be incorporated into pseudopeptides .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of fluorine atoms, for example, can significantly affect the compound's reactivity and stability. The crystal packing and intermolecular interactions, such as hydrogen bonds and π-π interactions, play a crucial role in the stability of these compounds . The nonlinear optical activity of pyrazole derivatives can be attributed to the small energy gap between the frontier molecular orbitals .

Wissenschaftliche Forschungsanwendungen

Synthesis and Transformations

- 1,3-Dipolar Cycloaddition : 2-Fluoro-4,5-dihydropyrrole-3,4-dicarboxylic acid derivatives, obtained from difluorocarbene and N-substituted ketone imines, involve the formation of azomethine ylides and subsequent cycloaddition. This process leads to fluoro-substituted dibenzo[c,f]pyrrolo[1,2-a]azepine and pyrrolo[2,1-a]-isoquinoline derivatives. Further reactions with amines, alkoxides, hydrazine hydrate, and benzimidamide result in pyrrolo[2,3-c]pyrazole and pyrrolo[2,3-d]-pyrimidine derivatives (Novikov et al., 2005).

Pd-Catalysed Cross-Coupling Reactions

- Pyrazole Derivatives : Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates are used as precursors in Sonogashira-type cross-coupling reactions, leading to various pyrazole derivatives. These derivatives include pyrano[4,3-c]pyrazol-4(1H)-ones and -4(2H)-ones, dihydro-pyrazolo[4,3-c]pyridin-4-ones, and 5-arylpyrazoles (Arbačiauskienė et al., 2011).

Structural and Spectral Investigations

- Biologically Important Pyrazole-4-carboxylic Acid Derivatives : Research focused on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, characterizing it through NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction. These studies provide insights into the molecular structure and properties of these derivatives (Viveka et al., 2016).

Functionalization Reactions

- Pyrazole-3-carboxylic Acid and Acid Chloride : The conversion of 1H-pyrazole-3-carboxylic acid into various ester or amide derivatives through reactions with alcohols or N-nucleophiles. This process has been studied for its mechanistic aspects (Yıldırım et al., 2005).

Synthesis of Heteroaryl Carboxyaldehydes

- Hydrolysis and Separation Method : Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate and its isomer exhibit different stabilities towards alkaline hydrolysis, allowing for an efficient nonchromatographic separation method. This process is crucial in the synthesis of bicyclic heteroaryl-substituted 6-alkylidene penems (Nikitenko et al., 2006).

Decarboxylative Fluorination

- Electron-Rich Heteroaromatic Carboxylic Acids : The decarboxylative fluorination of electron-rich heteroaromatics, including pyrazole, leads to fluorinated dimer products. This method offers an effective approach for synthesizing monomer 2- and 3-fluoroindoles (Yuan et al., 2017).

Eigenschaften

IUPAC Name |

5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O2/c8-7(9)2-4-1-5(6(12)13)10-11(4)3-7/h1H,2-3H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTWQGPWURKTRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=NN2CC1(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole-2-carboxylic acid | |

CAS RN |

2247106-89-2 |

Source

|

| Record name | 5,5-difluoro-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

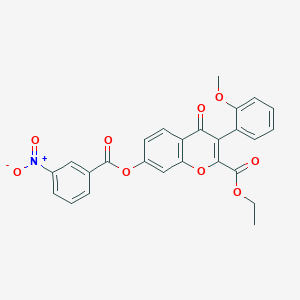

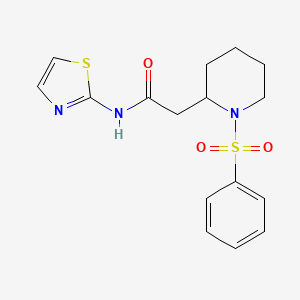

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2489700.png)

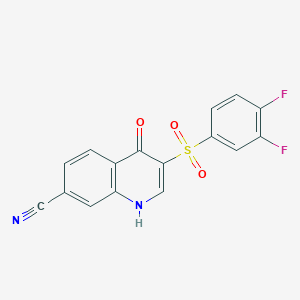

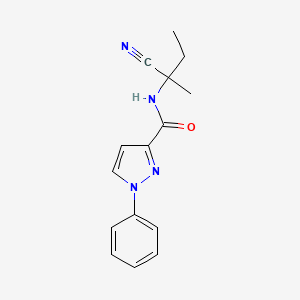

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2489706.png)

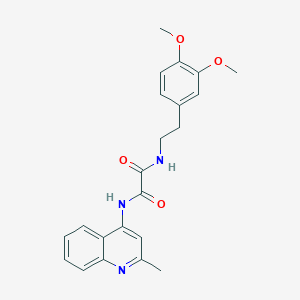

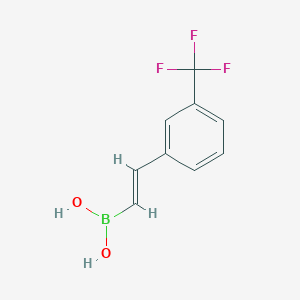

![7-(1,3-Benzodioxol-5-yl)-2-pentyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2489709.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2489712.png)

![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2489714.png)

![1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2489717.png)